molecular formula C5H8N4S2 B3061034 4,6-Bis(methylsulfanyl)-1,3,5-triazin-2-amine CAS No. 30358-19-1

4,6-Bis(methylsulfanyl)-1,3,5-triazin-2-amine

Cat. No. B3061034
CAS RN: 30358-19-1
M. Wt: 188.3 g/mol
InChI Key: BZPFCRITPBZODE-UHFFFAOYSA-N
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Description

4,6-Bis(methylsulfanyl)-1,3,5-triazin-2-amine is a heterocyclic organic compound . It has a linear formula of C6H9N3S2 . It is also known as 4,6-bis(methylsulfanyl)-5-pyrimidinamine .


Molecular Structure Analysis

The molecular structure of 4,6-Bis(methylsulfanyl)-1,3,5-triazin-2-amine is based on its linear formula C6H9N3S2 . The molecular weight is 187.287 . More detailed structural analysis would require additional resources such as crystallography or spectroscopy data.


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,6-Bis(methylsulfanyl)-1,3,5-triazin-2-amine include a molecular weight of 187.287 . It is a powder at room temperature . The melting point is 116-118 degrees Celsius .

Scientific Research Applications

Polymer Synthesis

A study by Tigelaar et al. (2009) explored the synthesis of novel aromatic poly(arylene ether sulfone)s containing 1,3,5-s-triazine groups, demonstrating their potential in polymer applications due to their high thermal stability, solubility, and film-forming abilities. These polymers showed promise for use in proton exchange membranes, particularly those with pendant diphenylamine groups on the triazine ring (Tigelaar et al., 2009).

Synthesis of Disubstituted 1,3,5-Triazin-2-amines

Calheiros et al. (2022) developed a method for synthesizing series of 4,6-disubstituted 1,3,5-triazin-2-amines. This method proved to be efficient and versatile, allowing for a broad range of substrates, including benzonitriles and heteroaromatic nitriles (Calheiros et al., 2022).

Photo-initiator in Polymer Synthesis

Song et al. (2014) utilized 4,6-bis-(trichloromethyl)-1,3,5-triazine derivatives as photo-initiators in the creation of dental composites. This application underscores the potential of 1,3,5-triazine derivatives in photopolymerization processes, particularly in dental materials (Song et al., 2014).

Nanofiltration Membrane Development

Liu et al. (2012) synthesized novel sulfonated aromatic diamine monomers for use in thin-film composite nanofiltration membranes. The study highlighted the importance of sulfonated aromatic diamine monomers in improving water permeation and dye rejection during the nanofiltration process, indicating the utility of triazine derivatives in membrane technology (Liu et al., 2012).

properties

IUPAC Name

4,6-bis(methylsulfanyl)-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4S2/c1-10-4-7-3(6)8-5(9-4)11-2/h1-2H3,(H2,6,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZPFCRITPBZODE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=NC(=N1)N)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20275177
Record name 4,6-Bis(methylsulfanyl)-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20275177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Bis(methylsulfanyl)-1,3,5-triazin-2-amine

CAS RN

30358-19-1
Record name 4,6-Bis(methylthio)-1,3,5-triazin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30358-19-1
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Record name NSC 100281
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Record name NSC100281
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Record name 4,6-Bis(methylsulfanyl)-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20275177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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